molecular formula C16H24ClN B2880353 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine CAS No. 1406513-68-5

2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B2880353
CAS No.: 1406513-68-5
M. Wt: 265.83
InChI Key: FUZAJAHTRAMWEM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C16H24ClN It is known for its unique structure, which includes a cyclohexane ring substituted with a chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH), alkoxide ions, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)methyl]pyridine: Similar structure but with a pyridine ring instead of a cyclohexane ring.

    4-Chlorophenylmethylamine: Lacks the isopropyl group and cyclohexane ring.

    Chlorpheniramine: Contains a similar chlorophenyl group but with different substituents and structure.

Uniqueness

2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific combination of a chlorophenyl group, isopropyl group, and cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-propan-2-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-4,6-7,11,13-14,16H,5,8-10,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZAJAHTRAMWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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